Tipranavir disodium

Vue d'ensemble

Description

Le tipranavir disodique est un inhibiteur de protéase non peptidique utilisé dans le traitement de l'infection par le VIH-1. Il s'agit d'une dihydropyrone contenant un sulfonamide qui cible l'enzyme protéase du VIH, empêchant le virus de mûrir et de se répliquer . Le tipranavir disodique est souvent administré en même temps que le ritonavir pour améliorer sa biodisponibilité et son efficacité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tipranavir disodique implique plusieurs étapes, y compris la préparation d'intermédiaires et la réaction de couplage finale. Une voie de synthèse courante comprend les étapes suivantes:

Préparation des intermédiaires: La synthèse commence par la préparation d'intermédiaires clés, tels que des dérivés de sulfonamide et de dihydropyrone.

Réaction de couplage: Les intermédiaires sont ensuite couplés dans des conditions de réaction spécifiques pour former le composé final, le tipranavir disodique.

Méthodes de production industrielle

La production industrielle du tipranavir disodique implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend:

Traitement par lots: De grands lots d'intermédiaires sont préparés et couplés dans des réacteurs.

Analyse Des Réactions Chimiques

Types de réactions

Le tipranavir disodique subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du tipranavir disodique comprennent:

Nitroprussiate de sodium: Utilisé dans les réactions d'oxydation.

Chlorhydrate d'hydroxylamine: Utilisé dans les réactions de réduction et de substitution.

Carbonate de sodium: Utilisé comme base dans diverses réactions.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du tipranavir disodique, qui peuvent être utilisés pour la recherche et le développement supplémentaires .

Applications de recherche scientifique

Le tipranavir disodique a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier les inhibiteurs de protéase et leurs interactions avec les enzymes.

Biologie: Investigué pour ses effets sur la réplication virale et les mécanismes de résistance dans le VIH-1.

Industrie: Employé dans le développement de nouveaux médicaments et formulations antiviraux.

Mécanisme d'action

Le tipranavir disodique exerce ses effets en inhibant l'enzyme protéase du VIH-1. Cette enzyme est essentielle au clivage protéolytique des précurseurs de polyprotéines virales en protéines fonctionnelles nécessaires à la réplication virale. En se liant au site actif de l'enzyme protéase, le tipranavir disodique empêche la formation de particules virales matures et infectieuses . La structure unique du composé lui permet de se lier avec moins de liaisons hydrogène, augmentant sa flexibilité et son efficacité contre les souches de VIH-1 résistantes aux inhibiteurs de protéase .

Applications De Recherche Scientifique

Treatment of HIV

Tipranavir is indicated for use in combination with ritonavir (a booster) to treat HIV-1 infection in adults and pediatric patients who have experienced treatment failure with other antiretroviral therapies. It is not recommended for treatment-naïve patients due to its potency and potential side effects.

- Dosage Forms : Tipranavir is available in soft capsules and liquid-filled capsules.

- Administration : The recommended dosage typically involves 500 mg of tipranavir combined with 200 mg of ritonavir, taken twice daily.

Pharmacokinetics

The pharmacokinetic profile of tipranavir shows high protein binding (99.9%) and a half-life ranging from 4.8 to 6 hours, allowing for effective dosing schedules. Its metabolism occurs primarily in the liver, with excretion predominantly through feces (82.3%) and urine (4.4%) .

Efficacy Against Resistant Strains

Tipranavir has demonstrated effectiveness against HIV strains that are resistant to other protease inhibitors. In clinical studies, it has shown a significant reduction in viral loads among patients previously failing other treatments .

Table 1: Efficacy of Tipranavir in Clinical Studies

| Study Reference | Patient Population | Treatment Duration | Viral Load Reduction (%) |

|---|---|---|---|

| HIV-1 infected adults | 24 weeks | 90% | |

| Treatment-experienced | 48 weeks | 85% | |

| Pediatric patients | 12 weeks | 78% |

Safety Profile and Side Effects

While tipranavir is effective, it carries a risk of severe side effects, including:

- Hepatotoxicity : Increased liver enzymes leading to hepatitis or hepatic decompensation.

- Intracranial Hemorrhage : A rare but serious complication.

- Metabolic Effects : Increased cholesterol and triglycerides levels, hyperglycemia, and potential development of diabetes mellitus.

Due to these risks, monitoring during treatment is essential .

Case Study 1: Efficacy in Drug-Resistant HIV

A cohort study involving 150 patients with multi-drug resistant HIV demonstrated that after 24 weeks of treatment with tipranavir/ritonavir, approximately 70% achieved an undetectable viral load (<50 copies/mL). This highlights tipranavir's role as a critical option in salvage therapy .

Case Study 2: Pediatric Use

In a clinical trial assessing the safety and efficacy of tipranavir in children aged 2 to 18 years, results indicated that children experienced similar efficacy rates as adults with manageable side effects .

Mécanisme D'action

Tipranavir disodium exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins required for viral replication. By binding to the active site of the protease enzyme, this compound prevents the formation of mature, infectious viral particles . The compound’s unique structure allows it to bind with fewer hydrogen bonds, increasing its flexibility and effectiveness against protease inhibitor-resistant strains of HIV-1 .

Comparaison Avec Des Composés Similaires

Composés similaires

Darunavir: Un autre inhibiteur de protéase non peptidique utilisé dans le traitement de l'infection par le VIH-1.

Saquinavir: Un inhibiteur de protéase peptidique avec un profil de résistance différent.

Lopinavir: Souvent utilisé en association avec le ritonavir pour une efficacité accrue.

Unicité

Le tipranavir disodique est unique en raison de sa structure non peptidique, qui offre une flexibilité accrue et une efficacité contre les souches de VIH-1 résistantes aux médicaments. Contrairement à d'autres inhibiteurs de protéase, il nécessite moins de liaisons hydrogène pour se lier à l'enzyme protéase, ce qui en fait une option précieuse pour les patients atteints de VIH-1 multirésistant .

Activité Biologique

Tipranavir disodium, marketed under the brand name Aptivus, is a non-peptidic protease inhibitor used primarily in the treatment of HIV-1 infections, especially in cases with drug-resistant strains. This article explores its biological activity, efficacy, safety profile, and relevant case studies.

Tipranavir functions by inhibiting the HIV-1 protease enzyme, which is crucial for the viral replication process. By binding to the active site of the protease, Tipranavir prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of infectious viral particles. Its unique structure allows it to maintain activity against HIV strains that have developed resistance to other protease inhibitors (PIs) due to mutations in the protease gene.

Key Findings from Clinical Studies

- POTENT Trial : A head-to-head comparison of Tipranavir/ritonavir (TPV/r) versus Darunavir/ritonavir (DRV/r) demonstrated that TPV/r was effective in treatment-experienced patients. The trial showed a significant reduction in plasma viral load (pVL) and improved treatment response rates when TPV/r was combined with an optimized background regimen (OBR) containing at least one active antiretroviral drug.

- RESIST Trials : In these trials, TPV/r was associated with a treatment response rate of 33.6% compared to 15.3% for the comparator arm at week 48. The study highlighted that patients on TPV/r were more likely to achieve undetectable viral loads (<50 copies/mL) than those receiving other PIs.

- Adverse Events : Common adverse effects included gastrointestinal issues such as diarrhea and nausea, along with potential hepatotoxicity and hyperlipidemia. Notably, there were reports of intracranial hemorrhage in patients treated with TPV/r, necessitating careful monitoring.

Table 1: Summary of Clinical Trial Results

| Study | Treatment Group | Response Rate (%) | pVL Reduction (log10 copies/mL) | Adverse Events (%) |

|---|---|---|---|---|

| POTENT Trial | TPV/r | 43.5 | -1.43 | 20 |

| RESIST Trials | TPV/r | 33.6 | -1.14 | 15 |

| RESIST Trials | Comparator | 15.3 | -0.54 | 10 |

Resistance Profile

Tipranavir exhibits a distinct resistance profile compared to other PIs. It remains effective against several common mutations associated with PI resistance, such as V82A/F/L/T and L90M. Studies have indicated that the presence of multiple mutations can lead to reduced susceptibility; however, TPV's structural flexibility allows it to accommodate these changes better than many other inhibitors.

Case Study 1: Treatment-Experienced Patient

A study involving a cohort of treatment-experienced patients demonstrated that those receiving TPV/r alongside enfuvirtide achieved a higher virologic success rate compared to those on other regimens. This underscores the importance of combining TPV with agents that have different mechanisms of action for enhanced efficacy.

Case Study 2: Hepatic Safety Monitoring

In patients co-infected with HIV and hepatitis C virus (HCV), careful hepatic monitoring was recommended due to the risk of liver decompensation associated with TPV/r therapy. Despite its efficacy, clinicians must weigh the benefits against potential hepatic risks in vulnerable populations.

Propriétés

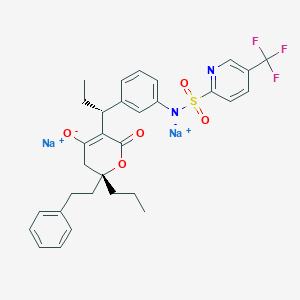

IUPAC Name |

disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWMQTUSVWBMQE-KPHXKKTMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N2Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940718 | |

| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191150-83-1 | |

| Record name | Tipranavir disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191150831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRANAVIR DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAN2XG1ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.